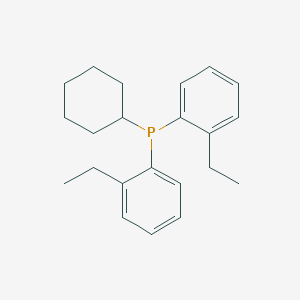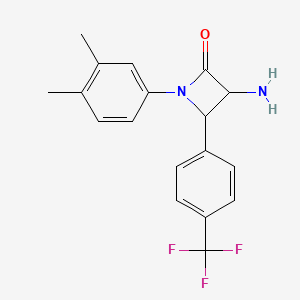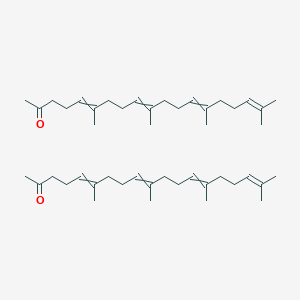
1,3-Bis(2,7-diisopropylnaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2,7-diisopropylnaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a dihydroimidazolium core substituted with two 2,7-diisopropylnaphthalen-1-yl groups, making it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,7-diisopropylnaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Naphthalenyl Groups:
Formation of the Chloride Salt: The final step involves the conversion of the intermediate compound into the chloride salt, typically through the reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,3-Bis(2,7-diisopropylnaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazolium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydroimidazolium derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products
The major products formed from these reactions include various substituted imidazolium salts, which can be further utilized in different applications.
科学研究应用
1,3-Bis(2,7-diisopropylnaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 1,3-Bis(2,7-diisopropylnaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3-Bis(2,7-diisopropylnaphthalen-1-yl)-imidazolium chloride: Similar structure but lacks the dihydro component.
1,3-Bis(2,7-diisopropylnaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium bromide: Similar structure but with a bromide counterion instead of chloride.
Uniqueness
1,3-Bis(2,7-diisopropylnaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride is unique due to its specific substitution pattern and the presence of the dihydroimidazolium core. This gives it distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
分子式 |
C35H43ClN2 |
|---|---|
分子量 |
527.2 g/mol |
IUPAC 名称 |
1,3-bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C35H43N2.ClH/c1-22(2)28-11-9-26-13-15-30(24(5)6)34(32(26)19-28)36-17-18-37(21-36)35-31(25(7)8)16-14-27-10-12-29(23(3)4)20-33(27)35;/h9-16,19-25H,17-18H2,1-8H3;1H/q+1;/p-1 |
InChI 键 |
AGSXDSPRUGYSHA-UHFFFAOYSA-M |
规范 SMILES |
CC(C)C1=CC2=C(C=C1)C=CC(=C2N3CC[N+](=C3)C4=C(C=CC5=C4C=C(C=C5)C(C)C)C(C)C)C(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14784236.png)

![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide](/img/structure/B14784253.png)

![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14784271.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-azido-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14784275.png)
![5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B14784288.png)

![2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14784300.png)
![5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile](/img/structure/B14784302.png)




